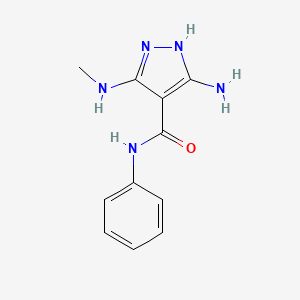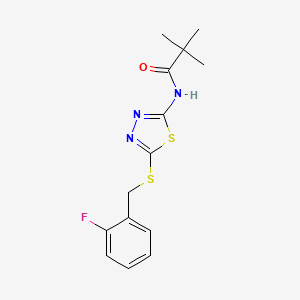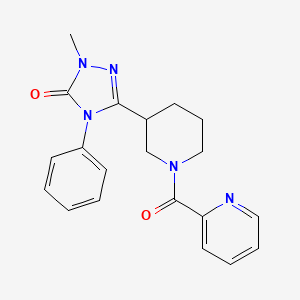
5-amino-3-(methylamino)-N-phenyl-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-amino-3-(methylamino)-N-phenyl-1H-pyrazole-4-carboxamide is a heterocyclic compound that contains a pyrazole ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both amino and carboxamide functional groups in its structure allows it to participate in a variety of chemical reactions, making it a versatile compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-3-(methylamino)-N-phenyl-1H-pyrazole-4-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazine derivatives with β-diketones or α,β-unsaturated carbonyl compounds under acidic or basic conditions. The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the use of catalysts and advanced purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-amino-3-(methylamino)-N-phenyl-1H-pyrazole-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br₂) and chlorinating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce various amines. Substitution reactions can introduce different functional groups onto the aromatic ring .
Scientific Research Applications
5-amino-3-(methylamino)-N-phenyl-1H-pyrazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-amino-3-(methylamino)-N-phenyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 5-amino-3-methylisoxazole-4-carboxamide
- 5-amino-3-(methylamino)-1,2,4-thiadiazole
- 5-amino-3-(methylamino)-1,2,4-triazole
Uniqueness
What sets 5-amino-3-(methylamino)-N-phenyl-1H-pyrazole-4-carboxamide apart from similar compounds is its unique combination of functional groups and the presence of the phenyl ring. This structural uniqueness allows it to participate in a broader range of chemical reactions and enhances its potential for various applications .
Properties
Molecular Formula |
C11H13N5O |
|---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
5-amino-3-(methylamino)-N-phenyl-1H-pyrazole-4-carboxamide |
InChI |
InChI=1S/C11H13N5O/c1-13-10-8(9(12)15-16-10)11(17)14-7-5-3-2-4-6-7/h2-6H,1H3,(H,14,17)(H4,12,13,15,16) |
InChI Key |
UIXQAQYJTFHOII-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NNC(=C1C(=O)NC2=CC=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9-(3,5-difluorophenyl)-2-methyl-6-(4-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11188293.png)
![Isopropyl 1-benzyl-7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B11188300.png)
![2-[4-(hexyloxy)phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B11188301.png)
![N-(1,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-fluorobenzamide](/img/structure/B11188304.png)
![N-(2-fluorophenyl)-2-[2-(4-fluorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B11188308.png)
![1-(4-methoxyphenyl)-7,8-dimethyl-3-[2-(morpholin-4-yl)ethyl]-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11188316.png)

![(1Z)-4,4,6-trimethyl-1-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11188348.png)

![2-[(3,5-dichlorophenyl)amino]-6-methyl-5-pentylpyrimidin-4(3H)-one](/img/structure/B11188360.png)
![4-[(4-chlorobenzyl)oxy]-N-[(1Z)-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline](/img/structure/B11188372.png)
![N-(3-cyanophenyl)-2-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl]acetamide](/img/structure/B11188378.png)
![N-(3,4-dimethylphenyl)-6-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11188385.png)
